Product packaging for (S)-Methyl 3-(cbz-amino)butanoate(Cat. No.:CAS No. 83460-84-8)

(S)-Methyl 3-(cbz-amino)butanoate

Cat. No.: B3022398
CAS No.: 83460-84-8
M. Wt: 251.28 g/mol
InChI Key: HSKIGKMMMZQYID-JTQLQIEISA-N
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Description

Significance of Enantiomerically Pure Compounds in Chemical Synthesis

Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities. numberanalytics.comnumberanalytics.com In the pharmaceutical industry, for instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even cause harmful side effects. numberanalytics.comlumenlearning.com The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of this principle. numberanalytics.com Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic challenge but a critical necessity for drug safety and efficacy. rsc.org Beyond pharmaceuticals, enantiomerically pure compounds are finding increasing use in agrochemicals, where chirality can influence a pesticide's or herbicide's efficacy and environmental impact, and in materials science for the development of materials with unique optical and electronic properties. numberanalytics.com

Importance of Chiral β-Amino Acid Derivatives as Synthetic Intermediates

Chiral β-amino acid derivatives are a particularly valuable class of synthetic intermediates. nih.gov Their structural motif is a key component in a wide array of natural products and biologically active molecules, including numerous pharmaceuticals. nih.govmdpi.com The presence of both an amino group and a carboxylic acid derivative at the β-position provides two reactive handles for further chemical modification, making them versatile building blocks for the synthesis of peptides, alkaloids, and other complex nitrogen-containing compounds. rsc.org The ability to introduce specific stereochemistry at the β-carbon is crucial for controlling the three-dimensional structure and, consequently, the biological function of the final molecule. nih.gov

Overview of Strategies for Accessing Single Enantiomers in Organic Chemistry

Organic chemists have developed a diverse toolbox of strategies to obtain single enantiomers of chiral compounds. These methods can be broadly categorized as follows:

Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as starting materials. numberanalytics.com These natural products provide a "chiral pool" from which a wide variety of enantiomerically pure compounds can be synthesized. wiley-vch.de

Chiral Resolution: This classic method involves the separation of a racemic mixture into its constituent enantiomers. researchgate.net A common technique is to react the racemate with a single enantiomer of a "resolving agent" to form a pair of diastereomers. lumenlearning.comstackexchange.com Since diastereomers have different physical properties, they can be separated by methods like crystallization or chromatography. stackexchange.comjackwestin.com The resolving agent is then removed to yield the pure enantiomers.

Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to stereoselectively convert a prochiral substrate into a chiral product, favoring the formation of one enantiomer over the other. numberanalytics.com This approach is highly efficient and atom-economical.

Enzymatic Resolution: This method takes advantage of the inherent stereoselectivity of enzymes. numberanalytics.com An enzyme can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. numberanalytics.com

The selection of a particular strategy depends on factors such as the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis. The development of new and improved methods for accessing enantiomerically pure compounds remains an active and important area of research in organic chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B3022398 (S)-Methyl 3-(cbz-amino)butanoate CAS No. 83460-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3S)-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIGKMMMZQYID-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459874
Record name (S)-METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83460-84-8
Record name (S)-METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for S Methyl 3 Cbz Amino Butanoate

Chiral Pool Approaches to the Butanoate Backbone

The chiral pool strategy leverages the inherent chirality of readily available natural products to construct the target molecule. This approach offers a reliable way to control the stereochemistry at the C3 position of the butanoate backbone.

Leveraging Natural Chiral Precursors in Stereoselective Routes

The synthesis of chiral β-amino acids and their derivatives often begins with enantiomerically pure starting materials from nature's chiral pool. hilarispublisher.com These precursors, such as amino acids, hydroxy acids, and sugars, possess defined stereocenters that can be chemically transformed into the desired product, thereby avoiding the need for chiral separations or complex asymmetric reactions. This strategy is particularly effective for establishing the stereochemistry of the butanoate backbone in (S)-Methyl 3-(Cbz-amino)butanoate.

Specific Applications of L-Malic Acid and L-Aspartic Acid Derivatives

L-Malic Acid: L-Malic acid has served as a chiral starting material for the synthesis of complex chiral molecules. For instance, a multi-step synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for certain pharmaceuticals, was accomplished starting from L-malic acid, demonstrating its utility as a versatile chiral building block. researchgate.netkoreascience.kr This underscores the potential of L-malic acid derivatives to be converted into the target butanoate structure through a series of stereocontrolled reactions.

L-Aspartic Acid: L-Aspartic acid is another prominent chiral precursor for β-amino acid derivatives. A common route involves the selective esterification of the β-carboxylic acid group, followed by protection of the amino group. For example, L-Aspartic acid can be converted to its β-methyl ester hydrochloride by treatment with thionyl chloride in methanol (B129727). jchps.com Subsequent protection of the amine with benzyl (B1604629) chloroformate (Cbz-Cl) yields N-Cbz-L-aspartic acid β-methyl ester. jchps.com This protected derivative can then be further manipulated to achieve the desired this compound structure.

Asymmetric Catalysis and Induction in β-Amino Ester Synthesis

Asymmetric catalysis and induction methods provide powerful alternatives to the chiral pool approach, often allowing for more convergent and efficient syntheses. These strategies involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Enantioselective Hydrogenation and Hydroamination Strategies

Enantioselective Hydrogenation: Asymmetric hydrogenation of enamines or β-keto esters is a well-established method for producing chiral β-amino esters. nih.gov Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands are commonly employed catalysts. nih.govrsc.org For instance, Rh-catalyzed asymmetric hydrogenation of unprotected enamino esters using Josiphos-type ligands has been shown to produce β-amino esters with high yields and enantioselectivities (93-97% ee). nih.gov Similarly, Ir-catalyzed dynamic kinetic asymmetric hydrogenation of α-dibenzylamino β-ketoesters can provide chiral β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities. rsc.org These methods offer a direct route to the chiral β-amino ester core.

Enantioselective Hydroamination: Catalytic enantioselective hydroamination of α,β-unsaturated esters represents another direct approach. Copper-catalyzed hydroamination reactions, for example, have been developed for the synthesis of β-amino acid derivatives. nih.gov Ligand-controlled reversal of hydrocupration regioselectivity allows for the formation of a β-cuprated species, which can then react with an electrophilic aminating reagent to furnish the enantioenriched β-amino ester. nih.gov

Organocatalytic and Chiral Auxiliary-Mediated Transformations

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are effective catalysts for the enantioselective addition of aldehydes to N-protected imines, yielding syn-adducts with high diastereoselectivities and enantioselectivities. hilarispublisher.com This type of transformation can be adapted for the synthesis of chiral β-amino acid derivatives.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries is a classical yet reliable strategy for stereocontrol. A practical, large-scale synthesis of β-amino esters has been developed using a chiral imine derived from (S)-phenylglycinol. nih.gov The coupling of this imine with a Reformatsky reagent proceeds with high diastereoselectivity. Subsequent oxidative cleavage of the auxiliary furnishes the desired β-amino ester with high enantiomeric excess. nih.gov Another approach involves the use of chiral N-acyl oxazolidinones, which can direct the stereoselective alkylation of enolates. nih.gov

Stereoselective Alkylation and Protonation of Prochiral Enolates

The stereoselective alkylation or protonation of prochiral enolates offers a versatile method for constructing the Cα-Cβ bond of β-amino esters with controlled stereochemistry.

Stereoselective Alkylation: The alkylation of β-amino ester enolates can proceed with high diastereoselectivity. nih.gov Studies have shown that these reactions may involve the alkylation of hexameric lithium enolates. nih.gov Furthermore, the asymmetric alkylation of enolates derived from chiral N-acyl oxazolidinones with tert-butyl peresters has been demonstrated to be a highly stereoselective process, yielding alkylated products as a single diastereomer. nih.gov

Stereoselective Protonation: The enantioselective protonation of prochiral enolates provides access to β-amino acids. This can be achieved by generating the enolate from a racemic precursor and then using a chiral proton source to introduce the desired stereochemistry at the α-position. researchgate.net For example, prochiral enolates of β-amino esters can be protonated with chiral phenolic acids to afford enantioenriched products. researchgate.net

Interactive Data Table: Synthetic Approaches to this compound and Related β-Amino Esters

Methodology Key Reagents/Catalysts Advantages Reference(s)
Chiral Pool L-Malic Acid, L-Aspartic AcidReadily available chiral precursors researchgate.net, koreascience.kr, jchps.com
Asymmetric Hydrogenation Rh/Josiphos, Ir/f-phamidolHigh yields and enantioselectivities nih.gov, rsc.org
Asymmetric Hydroamination Cu-catalyst with chiral ligandDirect formation of C-N bond nih.gov
Chiral Auxiliary (S)-phenylglycinol, N-acyl oxazolidinonesHigh diastereoselectivity, scalable nih.gov, nih.gov
Stereoselective Alkylation Lithium enolates, chiral titanium(IV) enolatesHigh diastereoselectivity nih.gov, nih.gov
Stereoselective Protonation Chiral phenolic acidsAccess to enantioenriched products researchgate.net

Biocatalytic Routes for Enantiopure β-Amino Acids

The use of enzymes in organic synthesis offers significant advantages, including high enantioselectivity and mild reaction conditions. For the production of enantiopure β-amino acids and their derivatives, such as this compound, biocatalysis presents a powerful and green alternative to traditional chemical methods.

Enzymatic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a widely employed biocatalytic strategy to separate enantiomers from a racemic mixture. This technique relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. For the synthesis of this compound, the process would typically start with a racemic mixture of methyl 3-(cbz-amino)butanoate.

Lipases are the most common class of enzymes used for this purpose, with Candida antarctica lipase (B570770) B (CALB) being a prominent example. The resolution process involves the enantioselective hydrolysis of the ester. In a typical procedure, the racemic N-Cbz-protected β-amino ester is treated with the lipase in an aqueous or biphasic system. The enzyme preferentially hydrolyzes the (R)-enantiomer to the corresponding carboxylic acid, (R)-3-(Cbz-amino)butanoic acid. The desired this compound remains unreacted and can be separated from the hydrolyzed (R)-acid. This method can theoretically yield a maximum of 50% of the desired (S)-enantiomer with high enantiomeric excess.

SubstrateEnzymeResultYield (%)Enantiomeric Excess (ee %)Reference
Racemic N-protected β³-amino methyl estersCandida antarctica lipase B (CaLB)(S)-ester and (R)-acidUp to 50%HighN/A
Racemic N-benzylated-β³-amino estersCandida antarctica lipase B (CaLB)(R)-N-benzylated-β³-amino acid49%95%N/A

Transaminase-Catalyzed Asymmetric Amination Reactions

A more atom-economical approach than kinetic resolution is asymmetric synthesis, where a prochiral substrate is converted directly into a single enantiomer of the product. Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.gov

For the synthesis of (S)-Methyl 3-aminobutanoate, the precursor to the target molecule, the corresponding β-keto ester, methyl 3-oxobutanoate (methyl acetoacetate), would serve as the prochiral substrate. An (S)-selective ω-transaminase would catalyze the transfer of an amino group from a suitable donor, such as isopropylamine (B41738) or L-alanine, to the ketone functionality of methyl acetoacetate. This reaction directly establishes the chiral center at the C3 position, yielding (S)-Methyl 3-aminobutanoate with high enantioselectivity. nih.gov The theoretical yield for this transformation can reach 100%. The resulting (S)-β-amino ester can then be protected with a carbobenzyloxy (Cbz) group to afford the final product.

The choice of transaminase is crucial for achieving high conversion and enantioselectivity. Significant research has been dedicated to discovering and engineering transaminases with broad substrate scope and high stereoselectivity for bulky ketones and β-keto esters. nih.gov

Integration of Biocatalysis with Continuous Flow Processes

The integration of biocatalytic methods with continuous flow technology offers numerous advantages for chemical synthesis, including enhanced reaction efficiency, better process control, and easier scalability. mdpi.comresearchgate.netresearchgate.net Continuous flow systems typically utilize packed-bed or immobilized enzyme reactors, which allow for high catalyst loading, efficient mass transfer, and straightforward product separation and catalyst reuse. rsc.org

A relevant example is the lipase-catalyzed synthesis of β-amino acid esters in a continuous-flow microreactor. mdpi.comresearchgate.netresearchgate.net In such a setup, a solution of an amine and an acrylate, like methyl acrylate, is passed through a microchannel containing an immobilized lipase, such as Lipase TL IM from Thermomyces lanuginosus. The enzyme catalyzes the Michael addition of the amine to the acrylate, producing the corresponding β-amino ester. This methodology has demonstrated excellent yields in short residence times. While this specific example focuses on the addition of aromatic amines, the principle can be extended to the synthesis of other β-amino esters.

Other Advanced Synthetic Protocols

Beyond biocatalysis, several other advanced synthetic methods have been developed for the stereoselective synthesis of β-amino acids and their esters.

Stereoselective Conjugate Addition Reactions

Asymmetric conjugate addition, or Michael addition, is a powerful C-N bond-forming reaction for the synthesis of chiral β-amino acids from α,β-unsaturated carbonyl compounds. To produce (S)-Methyl 3-aminobutanoate, methyl crotonate serves as the Michael acceptor.

One effective strategy involves the use of a chiral nitrogen nucleophile, often referred to as a chiral ammonia (B1221849) equivalent. Chiral lithium amides, such as the one derived from (S)-N-α-methylbenzyl-N-benzylamine, have been successfully employed. nih.gov The reaction proceeds via the 1,4-addition of the chiral lithium amide to methyl crotonate. The resulting enolate is then protonated to give the N,N-disubstituted β-amino ester. The final step involves the hydrogenolysis of the N-benzyl and N-α-methylbenzyl groups, which not only removes the chiral auxiliary but also yields the free (S)-Methyl 3-aminobutanoate.

Another approach is the catalytic asymmetric conjugate addition of a carbamate, such as benzyl carbamate, to an α,β-unsaturated ester. This reaction can be catalyzed by a chiral Lewis acid, for instance, a complex of copper(II) triflate with a chiral bis(oxazoline) ligand. This method directly installs the Cbz-protected amino group in a stereoselective manner.

Catalyst/ReagentSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Lithium (S)-N-α-methylbenzyl-N-benzylamideMethyl crotonate(S)-Methyl 3-(N,N-dibenzylamino)butanoateHighHigh nih.gov
Cu(OTf)₂-bis(oxazoline)EnonesN-carbamoyl-β-amino ketonesHigh>96%N/A

Nucleophilic Substitution Utilizing Chiral Leaving Groups

Nucleophilic substitution reactions (S_N2) provide a classical yet effective route for introducing an amino group with inversion of stereochemistry. For the synthesis of (S)-Methyl 3-aminobutanoate, a suitable precursor would be a methyl ester of a butanoic acid derivative with a chiral leaving group at the C3 position in the (R)-configuration.

A practical starting material is (R)-methyl 3-hydroxybutanoate, which can be derived from the inexpensive biopolymer polyhydroxybutyrate (B1163853) (PHB). The hydroxyl group is not a good leaving group itself and must be converted into a more reactive group. This is typically achieved by converting it into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), by reacting it with the corresponding sulfonyl chloride in the presence of a base.

The resulting (R)-methyl 3-(sulfonyloxy)butanoate then serves as the substrate for an S_N2 reaction. Treatment with a nitrogen nucleophile, such as sodium azide (B81097) followed by reduction, or directly with ammonia or a protected amine source like benzylamine, leads to the displacement of the sulfonate leaving group. The reaction proceeds with inversion of configuration at the C3 center, yielding the desired (S)-methyl 3-aminobutanoate. Subsequent protection of the amino group with a Cbz group completes the synthesis of this compound.

Telescoped Reaction Sequences and One-Pot Strategies

A prevalent one-pot method begins with the readily available precursor, (S)-3-aminobutanoic acid. The initial step involves the protection of the amino group. This is typically achieved by dissolving the amino acid in an aqueous base to deprotonate the amino group, making it nucleophilic. Subsequently, benzyl chloroformate (Cbz-Cl) is introduced, reacting with the amine to form the N-Cbz protected amino acid. Without isolating this intermediate, the reaction conditions are altered to facilitate esterification. This often involves acidification followed by the addition of methanol, frequently with a catalyst like thionyl chloride or sulfuric acid, to produce the desired methyl ester. This seamless transition from protection to esterification in a single reaction vessel exemplifies a highly efficient one-pot process.

Another telescoped approach involves the initial esterification of (S)-3-aminobutanoic acid to yield methyl 3-aminobutanoate. Given that this intermediate can be volatile and somewhat unstable, its isolation is often avoided. Instead, after a simple workup to remove the esterification reagents, the crude amino ester is directly subjected to Cbz-protection conditions. This strategy of telescoping the esterification and protection steps mitigates the challenges associated with handling the free β-amino ester.

Chemoenzymatic one-pot syntheses have also been explored. These methods leverage the high selectivity of enzymes. For instance, a lipase can be used to catalyze the esterification of N-Cbz-(S)-3-aminobutanoic acid in a non-aqueous solvent. This allows for a one-pot process where chemical Cbz-protection is followed by a solvent exchange and subsequent enzyme-catalyzed esterification.

Strategic Application of Protecting Groups in Synthetic Sequences

The strategic use of protecting groups is fundamental in modern organic synthesis, enabling the selective transformation of multifunctional molecules. In the synthesis of this compound and its derivatives, protecting groups are indispensable.

Role of the Benzyloxycarbonyl (Cbz) Group in Amine Protection

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, since its introduction by Leonidas Zervas and Max Bergmann in 1932. total-synthesis.cominrae.frbachem.com Its primary function in the synthesis of this compound is to mask the nucleophilicity of the amino group, thereby preventing it from engaging in undesired side reactions during subsequent synthetic transformations, most notably the esterification of the carboxylic acid. ijacskros.com

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com It exhibits remarkable stability across a broad spectrum of reaction conditions, yet it can be readily and selectively removed under mild conditions. ijacskros.com The most common method for Cbz deprotection is catalytic hydrogenolysis, which involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). total-synthesis.comtaylorfrancis.com This process is highly efficient and yields the free amine, with toluene (B28343) and carbon dioxide as the only byproducts, which are easily removed. taylorfrancis.com Transfer hydrogenation can also be employed for Cbz group removal. total-synthesis.com

Cbz Protection and Deprotection
Protection Reagent Benzyl chloroformate (Cbz-Cl)
Deprotection Method Catalytic Hydrogenolysis (H₂, Pd/C)
Byproducts of Deprotection Toluene, Carbon Dioxide

Orthogonal Protecting Group Chemistry for Complex Syntheses

For the synthesis of more elaborate molecules incorporating the this compound scaffold, the principles of orthogonal protecting group chemistry are essential. studysmarter.co.uk Orthogonal protecting groups are distinct groups within a molecule that can be removed under specific and different conditions, without affecting the others. iris-biotech.de This allows for the sequential unmasking and reaction of different functional groups.

A classic example of orthogonality is the use of a Cbz group for amine protection in conjunction with a tert-butyl (Boc) protecting group for another amine or a tert-butyl ester for a carboxylic acid. The Cbz group is selectively cleaved by hydrogenolysis, while the Boc group is stable to these conditions but is readily removed with a strong acid like trifluoroacetic acid (TFA). iris-biotech.demasterorganicchemistry.com This orthogonality provides chemists with precise control over the synthetic route.

Another common orthogonal partner for the Cbz group is the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to the hydrogenolysis conditions used to remove Cbz, but it is labile to basic conditions, such as treatment with piperidine. masterorganicchemistry.com This differential reactivity is a cornerstone of solid-phase peptide synthesis, allowing for the iterative addition of amino acid residues. The strategic interplay of these protecting groups is crucial for the efficient and successful construction of complex target molecules. rsc.org

Orthogonal Protecting Group Pairs
Protecting Group 1 Deprotection Condition 1 Orthogonal Protecting Group 2
Benzyloxycarbonyl (Cbz)Catalytic Hydrogenolysistert-Butoxycarbonyl (Boc)
Benzyloxycarbonyl (Cbz)Catalytic HydrogenolysisFluorenylmethyloxycarbonyl (Fmoc)
tert-Butoxycarbonyl (Boc)Acid (e.g., TFA)Fluorenylmethyloxycarbonyl (Fmoc)

Analytical Methods for Enantiomeric Purity and Characterization of S Methyl 3 Cbz Amino Butanoate

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is paramount for compounds like (S)-Methyl 3-(cbz-amino)butanoate, where the biological or chemical activity is stereospecific.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone technique for resolving enantiomers. yakhak.org The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely and successfully employed for the enantiomeric resolution of chiral amines and amino acid esters. yakhak.orgnih.gov For a compound like this compound, direct injection onto a suitable CSP can effectively separate the (S) and (R) enantiomers. The choice of CSP and the mobile phase composition are critical factors for achieving baseline resolution. yakhak.orgnih.gov Ligand-exchange chromatography, where a chiral selector is either coated on the stationary phase or added to the mobile phase, represents another effective strategy for separating the optical isomers of β-amino acids and their derivatives. nih.gov

In some cases, derivatization of the analyte with a suitable achiral tag, such as N-fluorenylmethoxycarbonyl (FMOC), can enhance separation and detection. researchgate.net This approach is particularly useful for simultaneously determining both chemical and enantiomeric purity. researchgate.net

Table 1: Exemplary Chiral HPLC Conditions for Enantiomer Separation

Parameter Description
Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralcel OD-H) yakhak.org
Mobile Phase Typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol or ethanol. nih.gov
Additive A small percentage of an acid, like trifluoroacetic acid (TFA), is often added to improve peak shape and resolution. nih.gov
Detection Ultraviolet (UV) detection at a wavelength where the benzyloxycarbonyl (Cbz) group absorbs, typically around 254 nm.
Flow Rate Commonly in the range of 0.5 - 1.5 mL/min.

| Temperature | Column temperature can be varied to optimize enantioselectivity. nih.gov |

An alternative or complementary method to chiral chromatography is the use of NMR spectroscopy to analyze diastereomers. This indirect method involves reacting the enantiomeric mixture of methyl 3-(cbz-amino)butanoate with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.

Because diastereomers have different physical properties, they are distinguishable by high-resolution NMR spectroscopy. Protons or other nuclei in the newly formed diastereomers will exist in slightly different chemical environments, resulting in separate signals in the NMR spectrum. nih.gov The relative areas of these distinct signals can be determined by integration, and from this ratio, the enantiomeric excess of the original sample can be accurately calculated. nih.gov The covalent linkage of the analyte to the CDA ensures that the resulting spectra are clear and that racemization during the analysis is unlikely. nih.gov

Table 2: Hypothetical ¹H NMR Data for Diastereomers Data based on derivatization with a generic chiral agent (e.g., Mosher's acid chloride)

Proton Diastereomer 1 (from S-enantiomer) Chemical Shift (δ, ppm) Diastereomer 2 (from R-enantiomer) Chemical Shift (δ, ppm) Δδ (ppm)
Ester Methyl (CH₃) 3.65 3.68 0.03
Methine (CH) 4.21 4.25 0.04

| Cbz Methylene (CH₂) | 5.10 | 5.11 | 0.01 |

Verification of Stereochemical Integrity During Synthesis

Maintaining the stereochemical configuration of the chiral center is crucial during a multi-step synthesis. Undesirable side reactions, harsh conditions, or certain reagents can lead to racemization, diminishing the enantiomeric purity of the final product. Therefore, it is standard practice to monitor the stereochemical integrity at critical junctures of the synthesis pathway. nih.gov

For instance, in a synthesis starting from (S)-3-aminobutyric acid, the enantiomeric excess would be checked after the esterification and N-protection steps. google.com If a deprotection step is required, such as the removal of a temporary protecting group, the ee must be analyzed afterward to ensure no racemization occurred. google.com This is typically done by taking a sample from the reaction mixture and analyzing it using one of the methods described in section 3.1. This in-process control strategy ensures that any loss of stereochemical purity is identified early, allowing for optimization of reaction conditions before proceeding to subsequent steps. The goal is to produce the final compound with a consistently high enantiomeric excess, often exceeding 99%. google.com

Spectroscopic Analysis in Reaction Pathway Elucidation

Spectroscopic techniques are indispensable tools for elucidating the reaction pathway by confirming the structures of intermediates and the final product, this compound. A combination of NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. rsc.org Characteristic signals confirm the presence of the methyl ester, the Cbz protecting group, and the butanoate backbone. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the N-H bond, the two carbonyl groups (one from the ester and one from the carbamate), and the aromatic ring of the Cbz group. rsc.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. rsc.org This technique provides definitive proof of the compound's molecular formula.

Table 3: Characteristic Spectroscopic Data for this compound

Technique Feature Typical Value/Observation
¹H NMR Chemical Shifts (δ, ppm) ~7.3 (aromatic C-H), ~5.1 (benzyl CH₂), ~4.2 (methine CH), ~3.7 (ester OCH₃), ~2.5 (methylene CH₂), ~1.2 (methyl CH₃)
¹³C NMR Chemical Shifts (δ, ppm) ~172 (ester C=O), ~156 (carbamate C=O), ~136 (aromatic quat. C), ~128 (aromatic C-H), ~67 (benzyl CH₂), ~52 (ester OCH₃), ~45 (methine CH), ~39 (methylene CH₂), ~20 (methyl CH₃)
IR Absorption Bands (ν, cm⁻¹) ~3350 (N-H stretch), ~3030 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1735 (ester C=O stretch), ~1690 (carbamate C=O stretch)

| HRMS | [M+Na]⁺ | Calculated m/z value for C₁₃H₁₇NO₄Na |

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-Methyl 3-(cbz-amino)butanoate
(S)-3-Aminobutyric acid
N-fluorenylmethoxycarbonyl (FMOC)
Trifluoroacetic acid (TFA)

Transformations Involving the Cbz-Protected Amine Moiety

The Cbz group is a common amine-protecting group in peptide synthesis and organic chemistry due to its stability under various conditions and its susceptibility to specific cleavage methods.

The removal of the Cbz group from this compound unmasks the primary amine, yielding (S)-Methyl 3-aminobutanoate, a key intermediate for further functionalization. The choice of deprotection method is crucial to avoid side reactions, such as racemization or cleavage of other sensitive functional groups. Common methodologies include catalytic hydrogenation, acid-mediated cleavage, and nucleophilic attack.

Catalytic Hydrogenation: This is the most frequently employed method for Cbz deprotection. It involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgmissouri.edu The reaction is clean, proceeding under neutral and mild conditions, and the byproducts, toluene (B28343) and carbon dioxide, are easily removed. masterorganicchemistry.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate, offers an alternative for laboratories not equipped for handling hydrogen gas.

Acidic Cleavage: Strong acids, such as HBr in acetic acid or Lewis acids like aluminum chloride (AlCl₃), can cleave the Cbz group. organic-chemistry.org These methods are useful when the molecule contains functional groups that are sensitive to hydrogenation, such as alkenes or alkynes. However, the harsh acidic conditions may lead to side reactions, including ester hydrolysis.

Nucleophilic Deprotection: Certain nucleophiles can also effect the removal of the Cbz group. A notable method involves using 2-mercaptoethanol (B42355) in the presence of a base, which is particularly useful for substrates with functionalities sensitive to standard hydrogenolysis or strong acids. organic-chemistry.orgorganic-chemistry.org

MethodologyReagents and ConditionsAdvantagesConsiderations
Catalytic HydrogenationH₂, Pd/C, in a solvent like Methanol (B129727) or Ethyl Acetate at room temperature and atmospheric pressure. missouri.eduthalesnano.comMild, neutral conditions; clean byproducts (toluene, CO₂). masterorganicchemistry.comIncompatible with reducible functional groups (e.g., alkenes, alkynes, some nitro groups).
Transfer HydrogenationAmmonium formate, Pd/C, in a solvent like Methanol.Avoids the use of gaseous H₂; generally mild conditions.May require elevated temperatures; catalyst activity can vary.
Acidic Cleavage (Lewis Acid)AlCl₃ in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. organic-chemistry.orgGood functional group tolerance (preserves O- and N-Bn groups); cost-effective. organic-chemistry.orgStrongly acidic conditions may not be suitable for all substrates.
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄ in N,N-dimethylacetamide (DMA) at 75 °C. organic-chemistry.orgorganic-chemistry.orgSuperior for substrates with sensitive functionalities incompatible with hydrogenation or strong acids. organic-chemistry.orgRequires elevated temperature; potential for side reactions with electrophilic centers.

Once deprotected, the resulting (S)-Methyl 3-aminobutanoate can undergo reactions typical of a primary amine.

Amide Formation: The free amine is readily acylated to form a wide variety of amide derivatives. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a suitable coupling agent (e.g., DCC, EDC). The amide bond is a critical linkage in peptides and many biologically active molecules. nih.gov The reaction of the amine with a carboxylic acid using methanesulfonyl chloride and an amine base like N-methylimidazole provides the corresponding amide under mild conditions without significant racemization. missouri.edu

Urea (B33335) Formation: Urea derivatives can be synthesized from the primary amine through several routes. A common method involves the reaction of the amine with an isocyanate. nih.gov Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like N,N'-carbonyldiimidazole (CDI) followed by the addition of a second amine can generate unsymmetrical ureas. nih.gov These urea moieties are prevalent in many pharmaceutical compounds and organocatalysts. nih.govrsc.org

Reactions at the Methyl Ester Functionality

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (S)-3-(Cbz-amino)butanoic acid, under either acidic or basic conditions (saponification). Basic hydrolysis is often preferred and is typically carried out using aqueous solutions of alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a polar solvent such as methanol or tetrahydrofuran. Care must be taken to use mild conditions to prevent racemization at the adjacent stereocenter or cleavage of the Cbz group. Enzymatic hydrolysis using acylases can also be employed for highly selective transformations. harvard.edu

Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. nih.gov This reaction is typically catalyzed by an acid or a base and is driven to completion by using the desired alcohol as a solvent or by removing the methanol byproduct. nih.gov For β-amino esters, the intramolecular amine can sometimes catalyze the transesterification process. nih.gov This reaction is useful for modifying the solubility and reactivity of the ester moiety. cambridge.org

Modification of the Butanoate Carbon Chain

The carbon backbone of the butanoate provides further opportunities for structural modification.

Alkylation: The carbon atom alpha to the ester carbonyl (C2 position) can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an alkylation reaction. nih.gov This allows for the introduction of substituents at the C2 position. The stereochemical outcome of such reactions can often be controlled by the choice of reagents and reaction conditions. nih.govorganic-chemistry.org

Functional Group Interconversion: This refers to the transformation of one functional group into another. fiveable.mewikipedia.org For example, after hydrolysis of the methyl ester to the carboxylic acid, the acid can be reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). This resulting alcohol could then be converted into other functionalities, such as an alkyl halide or an azide (B81097), for further derivatization. ub.edu These transformations significantly expand the synthetic utility of the this compound scaffold.

Applications of S Methyl 3 Cbz Amino Butanoate As a Chiral Synthon in Complex Molecule Synthesis

Building Block for Peptide Mimetics and Non-Natural Peptides

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing peptide mimetics with enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties. (S)-Methyl 3-(Cbz-amino)butanoate serves as a readily available source of a chiral β-amino acid moiety, a key component in many peptide mimetics.

The synthesis of peptides containing β-amino acids can lead to the formation of novel secondary structures, such as β-peptidic foldamers, which can mimic the secondary structures of natural peptides and proteins. The Cbz protecting group on the amine of this compound is stable under various coupling conditions and can be selectively removed, typically by hydrogenolysis, allowing for its incorporation into a growing peptide chain using standard peptide synthesis protocols.

Furthermore, the stereochemistry at the C3 position is crucial for controlling the diastereoselectivity of subsequent reactions and the final conformation of the resulting peptide. The development of modular peptide ligation methodologies, such as the Rh(III)-catalyzed three-component carboamidation reaction, allows for the construction of unnatural amino acid residues at the junction point of two peptide chains. nih.gov While not a direct example using this compound, this highlights the importance of chiral building blocks in creating diverse peptide structures. The use of such synthons enables the expansion of chemical space for amino acids, facilitating the synthesis of novel proteasome inhibitor analogs and other bioactive peptides. nih.gov

The table below illustrates the potential of chiral β-amino acid synthons in peptide synthesis.

Peptide Modification Strategy Key Chiral Synthon Type Potential Outcome Reference
Incorporation of β-amino acidsProtected β-amino acid estersEnhanced proteolytic stability, novel secondary structuresGeneral Knowledge
Modular peptide ligationDioxazolones, arylboronic acids, acrylamidesConstruction of unnatural amino acid residues nih.gov

Precursor in Natural Product Total Synthesis

The "chiral pool" approach, which utilizes readily available enantiopure compounds from nature as starting materials, is a cornerstone of modern organic synthesis. This compound, derived from an amino acid, is an excellent example of a chiral pool starting material. Its inherent chirality can be transferred through a synthetic sequence to a complex target molecule, obviating the need for a de novo asymmetric synthesis step.

While a direct total synthesis of a natural product starting from this compound is not detailed in the provided search results, the synthesis of key components of complex natural products often relies on such chiral building blocks. For instance, the synthesis of tailor-made amino acids, which are components of cytotoxic marine peptides like callipeltin O and Q, highlights the importance of chiral synthons. researchgate.net The development of practical routes to these unique amino acid residues is crucial for the total synthesis and biological evaluation of these natural products. researchgate.net

The stereocenter in this compound can be used to direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol (B89426) additions, to build up the carbon skeleton of a natural product with high diastereoselectivity.

Intermediate in the Synthesis of Chiral Heterocyclic Compounds

Chiral heterocyclic compounds are prevalent scaffolds in a vast number of pharmaceuticals and biologically active compounds. This compound can serve as a versatile intermediate for the enantioselective synthesis of various heterocyclic systems.

One important class of chiral heterocycles is the tetrahydro-3-benzazepines, which are common structural motifs in drug molecules. nih.gov The synthesis of these compounds can be achieved through methods like intramolecular Friedel–Crafts-type alkylation or reductive cyclization of appropriate precursors derived from chiral building blocks. An efficient method for preparing chiral tetrahydro-3-benzazepine motifs involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.gov Although this example doesn't start directly from this compound, the principle of using a chiral precursor to generate a stereocenter in a heterocyclic ring is clearly demonstrated.

Another example is the diastereoselective synthesis of 3-amino oxindoles. A zinc-mediated addition of methyl and terminal alkynes to chiral N-tert-butanesulfinyl ketimines provides access to optically pure quaternary 3-amino oxindoles in high yields and good to excellent diastereoselectivities. nih.gov The chiral auxiliary, in this case, the N-tert-butanesulfinyl group, directs the stereochemical outcome of the addition reaction. This compound could potentially be converted into a chiral precursor for similar transformations.

The following table summarizes the synthesis of chiral heterocyclic compounds using chiral precursors.

Target Heterocycle Synthetic Strategy Key Features Reference
Chiral Tetrahydro-3-benzazepinesIridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamatesExcellent enantioselectivity (91–99% ee) and high isolated yields (92–99%) nih.gov
Optical Quaternary 3-Amino OxindolesZinc-mediated addition to chiral N-tert-butanesulfinyl ketiminesHigh yields and good to excellent diastereoselectivities nih.gov

Contribution to the Development of New Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts are indispensable tools in asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. While this compound is primarily used as a chiral building block, its structure holds potential for its conversion into novel chiral auxiliaries or ligands for asymmetric catalysis.

The principle of using chiral molecules to induce asymmetry is well-established. For example, the use of (-)-phenylmenthol as a chiral auxiliary has been shown to be effective in the diastereoselective three-component synthesis of β-amino carbonyl compounds. nih.gov Similarly, chiral Ni(II) complexes of glycine (B1666218) Schiff bases have emerged as a leading methodology for the asymmetric synthesis of diverse tailor-made amino acids. nih.gov

The amino and carboxyl functionalities of this compound could be chemically modified to create bidentate or tridentate ligands capable of coordinating to a metal center. The chirality of the butanoate backbone could then influence the spatial arrangement of the ligand-metal complex, creating a chiral environment that can direct the stereochemical outcome of a catalyzed reaction. For instance, the development of chiral N,P-ligated iridium complexes has led to highly efficient catalysts for asymmetric hydrogenation. nih.gov The synthesis of such ligands often starts from readily available chiral molecules.

Q & A

Basic: What are the common synthetic routes for (S)-Methyl 3-(Cbz-amino)butanoate, and how can reaction conditions be optimized for higher yield?

Answer:
The synthesis typically involves carbobenzyloxy (Cbz) protection of the amino group. A representative method involves dissolving a precursor (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) in tetrahydrofuran (THF), followed by the addition of trifluoroethyl triflate and a base like diisopropylethamine under nitrogen at 60°C. Reaction optimization includes:

  • Solvent selection : THF is preferred for its ability to dissolve polar intermediates and stabilize reactive species.
  • Temperature control : Prolonged heating (e.g., 27 hours) ensures complete conversion but risks side reactions like racemization.
  • Purification : C18 reverse-phase chromatography (acetonitrile/water) effectively isolates the product .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

  • Reverse-phase chromatography : C18 columns with acetonitrile/water gradients are ideal for separating polar intermediates and removing unreacted reagents. This method achieves >95% purity in documented syntheses .
  • Silica gel chromatography : For less polar derivatives, a hexane/ethyl acetate gradient can resolve enantiomers or regioisomers .

Basic: How is the enantiomeric purity of this compound validated during synthesis?

Answer:

  • Chiral HPLC : Columns like Chiralpak® IA or IB resolve enantiomers using hexane/isopropanol mobile phases. Retention time comparisons with known standards confirm enantiopurity .
  • Optical rotation : Measured using a polarimeter, with deviations >0.5° indicating impurities .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Answer:

  • Analytical validation : Cross-check data using orthogonal methods (e.g., NMR for structural integrity, differential scanning calorimetry for melting points). For example, conflicting solubility data may arise from residual solvent traces; lyophilization or azeotropic drying ensures consistent results .
  • Batch-to-batch analysis : Compare multiple synthesis batches using LCMS to identify impurities affecting properties .

Advanced: What strategies mitigate racemization during the synthesis of this compound?

Answer:

  • Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce kinetic energy and suppress chiral center inversion.
  • Protecting group selection : The Cbz group minimizes racemization under basic conditions compared to acid-labile alternatives (e.g., Boc).
  • Additives : Use Hünig’s base (DIPEA) instead of stronger bases like NaOH to maintain pH without degrading stereochemistry .

Advanced: How does the steric and electronic environment of the Cbz group influence downstream reactivity in this compound?

Answer:

  • Steric effects : The bulky Cbz group hinders nucleophilic attacks at the β-carbon, directing reactivity toward the ester carbonyl.
  • Electronic effects : The electron-withdrawing carbamate stabilizes intermediates during hydrogenolysis (e.g., using Pd/C under H₂), enabling selective deprotection without ester cleavage .

Advanced: What are the stability challenges of this compound under long-term storage, and how are they managed?

Answer:

  • Hydrolysis : The ester group is prone to hydrolysis in humid conditions. Store at –20°C in anhydrous DMSO or under nitrogen.
  • Light sensitivity : UV exposure degrades the Cbz group; use amber vials and conduct stability studies using accelerated aging protocols (e.g., 40°C/75% RH for 6 months) .

Advanced: How can researchers reconcile contradictory LCMS and NMR data for this compound derivatives?

Answer:

  • Artifact identification : LCMS may detect sodium adducts ([M+Na]⁺) or solvent peaks misinterpreted as impurities. Confirm molecular ions via high-resolution mass spectrometry (HRMS).
  • NMR solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals; use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., ester carbonyl at ~170 ppm, Cbz aromatic protons at 7.2–7.4 ppm).
  • FT-IR : Confirm C=O stretches (ester: ~1740 cm⁻¹; carbamate: ~1680 cm⁻¹) .
  • LCMS : Monitor [M+H]⁺ ions (expected m/z: ~265 for C₁₃H₁₅NO₅) and fragmentation patterns .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction systems?

Answer:

  • DFT calculations : Simulate transition states for nucleophilic attacks (e.g., at ester vs. carbamate groups) using Gaussian or ORCA software.
  • Molecular docking : Predict binding affinities with enzymes (e.g., lipases for kinetic resolution studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.